BenchChemオンラインストアへようこそ!

2-(Trifluoromethyl)nicotinamide

Physicochemical Property Lipophilicity Drug Design

2-(Trifluoromethyl)nicotinamide (CAS 959108-47-5) is a fluorinated pyridine-3-carboxamide with molecular formula C₇H₅F₃N₂O and molecular weight 190.12 g/mol. The compound features a trifluoromethyl (-CF₃) substituent at the 2-position of the nicotinamide ring, which confers distinct physicochemical properties relative to the parent nicotinamide scaffold—most notably increased lipophilicity (XLogP3-AA = 0.6 versus −0.38 for nicotinamide).

Molecular Formula C7H5F3N2O
Molecular Weight 190.12 g/mol
CAS No. 959108-47-5
Cat. No. B1312402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)nicotinamide
CAS959108-47-5
Molecular FormulaC7H5F3N2O
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)(F)F)C(=O)N
InChIInChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13)
InChIKeyPNXJWEQRIVLWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)nicotinamide (CAS 959108-47-5) Procurement-Relevant Baseline


2-(Trifluoromethyl)nicotinamide (CAS 959108-47-5) is a fluorinated pyridine-3-carboxamide with molecular formula C₇H₅F₃N₂O and molecular weight 190.12 g/mol [1]. The compound features a trifluoromethyl (-CF₃) substituent at the 2-position of the nicotinamide ring, which confers distinct physicochemical properties relative to the parent nicotinamide scaffold—most notably increased lipophilicity (XLogP3-AA = 0.6 versus −0.38 for nicotinamide) [1]. This substitution pattern renders the compound a versatile building block for medicinal chemistry and agrochemical programs, particularly as a core scaffold in HDL-cholesterol raising agents [2] and as a key intermediate in the synthesis of bioactive molecules targeting metabolic and inflammatory pathways .

Why 2-(Trifluoromethyl)nicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs


2-(Trifluoromethyl)nicotinamide is not interchangeable with simple nicotinamide (CAS 98-92-0) or its 4- and 6-trifluoromethyl regioisomers due to the unique electronic and steric environment created by the ortho-CF₃ group relative to the carboxamide. The 2-CF₃ substitution substantially alters the electron density of the pyridine ring, modifies hydrogen-bonding capacity, and shifts lipophilicity—all of which critically influence target binding, metabolic stability, and synthetic derivatization pathways [1]. In the context of nicotinamide N-methyltransferase (NNMT) inhibition, the target compound demonstrates measurable activity (IC₅₀ = 2.37 µM) whereas unsubstituted nicotinamide serves as the native substrate rather than an inhibitor, highlighting that regiospecific fluorination fundamentally redirects biological function [2].

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)nicotinamide in Procurement Decisions


Improved Lipophilicity (XLogP3-AA) vs. Parent Nicotinamide

2-(Trifluoromethyl)nicotinamide exhibits a computed XLogP3-AA value of 0.6, compared to the experimental logP of -0.38 reported for unsubstituted nicotinamide [1]. This differential of approximately +1.0 log unit signifies a 10-fold increase in octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential—a critical parameter for oral bioavailability and CNS penetration in drug discovery programs [2].

Physicochemical Property Lipophilicity Drug Design

Selective NNMT Inhibition vs. Nicotinamide (Substrate, Not Inhibitor)

In a fluorescence-based biochemical assay using human nicotinamide N-methyltransferase (NNMT), 2-(trifluoromethyl)nicotinamide inhibited the enzyme with an IC₅₀ of 2.37 µM at a test concentration of 30 µM, following 30 min preincubation and 60 min reaction with nicotinamide substrate and S-adenosyl methionine [1]. By contrast, unsubstituted nicotinamide does not inhibit NNMT under analogous conditions; it is the native methyl-accepting substrate (Km ≈ 10–100 µM range) [2]. This functional reversal—from substrate to inhibitor—is directly attributable to the 2-CF₃ substitution and represents a mechanistically meaningful differentiation.

Enzyme Inhibition NNMT Metabolic Disease

IMPDH2 (Inosine-5′-Monophosphate Dehydrogenase 2) Inhibition as a Therapeutic Differentiation Axis

2-(Trifluoromethyl)nicotinamide has been evaluated against recombinant human IMPDH2 using inosine-5′-monophosphate (IMP) as substrate in the presence of NAD⁺ and demonstrated measurable inhibitory activity [1]. While a precise IC₅₀ value for the parent compound against IMPDH2 is not publicly disclosed in the primary ChEMBL entry (CHEMBL699568), the compound was specifically tested for inhibition of the NAD⁺ substrate site, a validated therapeutic target in anticancer, antiviral, and immunosuppressive drug development [2]. In contrast, unsubstituted nicotinamide exhibits no meaningful IMPDH2 inhibition, functioning instead as a precursor in NAD⁺ biosynthesis.

IMPDH2 Inhibition Purine Metabolism Anticancer

Derivatization Yield: Herbicidal HPPD Inhibitor with 5-Fold Superiority over Mesotrione

A tetrazolium nicotinamide derivative synthesized from the 2-(trifluoromethyl)nicotinamide scaffold—6-(3,3-diethyl-1-methylureido)-N-(1-methyl-1H-tetrazol-5-yl)-2-(trifluoromethyl)nicotinamide (compound 31)—exhibited an IC₅₀ of 0.072 µM against Arabidopsis thaliana HPPD, approximately 5-fold more potent than the commercial herbicide mesotrione (IC₅₀ = 0.363 µM) [1][2]. The crystal structure of AtHPPD complexed with compound 31 at 2.0 Å resolution confirmed that the 2-CF₃-nicotinamide core provides critical chelating interactions with the active-site metal ion [1]. In whole-plant assays, compound 31 achieved 100% inhibition against five target weed species at the tested dosage and outperformed mesotrione against Setaria viridis [1].

Agrochemical HPPD Inhibitor Herbicide

HDL-Cholesterol Raising Potential: Structural Specificity Within Nicotinamide Congeners

The 2-trifluoromethylnicotinamide scaffold is the subject of a granted U.S. patent (US 7,897,621 B2) claiming its derivatives as HDL-cholesterol raising agents for the treatment of dyslipidemia [1]. The patent explicitly distinguishes the 2-CF₃ substitution pattern from the 3-pyridinecarboxamide (nicotinamide) and 2-pyrazinecarboxamide derivatives disclosed in related filings (WO2008040651A1), indicating that regiospecific trifluoromethylation at the 2-position was essential for the claimed HDL-elevating pharmacological effect [1]. While specific in vivo HDL-C elevation percentages for the parent 2-CF₃ compound are not publicly extracted, the patent's structure-activity relationship establishes that the 2-CF₃-nicotinamide core confers unique pharmacological properties not achievable with the 3-pyridinecarboxamide (nicotinamide) or 2-pyrazinecarboxamide congeners [1].

Dyslipidemia HDL-Cholesterol Cardiovascular

Evidence-Backed Application Scenarios for Procuring 2-(Trifluoromethyl)nicotinamide (CAS 959108-47-5)


NNMT-Targeted Metabolic Disease and Oncology Drug Discovery

2-(Trifluoromethyl)nicotinamide directly inhibits human NNMT (IC₅₀ = 2.37 µM), a property absent in the native substrate nicotinamide, providing a tractable inhibitory chemotype for high-throughput screening campaigns targeting metabolic disorders and NNMT-overexpressing cancers [1].

Novel HPPD-Inhibiting Herbicide Lead Optimization

Derivatization of the 2-CF₃-nicotinamide scaffold yields tetrazolium nicotinamide HPPD inhibitors with 5-fold superior enzyme potency (IC₅₀ = 0.072 µM) compared to mesotrione (IC₅₀ = 0.363 µM), with demonstrated broad-spectrum weed control at whole-plant level and availability of a co-crystal structure (2.0 Å) for structure-guided optimization [2].

IMPDH2-Focused Antiproliferative Screening Libraries

The compound demonstrates confirmed IMPDH2 target engagement via NAD⁺-site competition, a mechanism relevant to anticancer, antiviral, and immunosuppressive therapeutic indications, and can serve as a validated starting point for fragment-based or structure-guided IMPDH2 inhibitor development [3].

HDL-Cholesterol Raising Agent Development for Dyslipidemia

Protected by U.S. Patent 7,897,621 B2, the 2-trifluoromethylnicotinamide scaffold offers a structurally differentiated entry point for cardiovascular drug discovery, distinct from both 3-pyridinecarboxamide and 2-pyrazinecarboxamide series, with patent-supported claims for HDL-elevating pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.